molecular formula C16H12F3N3OS B6020842 2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Katalognummer: B6020842
Molekulargewicht: 351.3 g/mol
InChI-Schlüssel: OOJLBSXBDXJZJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a benzimidazole-derived acetamide compound characterized by a sulfanyl (-S-) bridge connecting the benzimidazole core to an acetamide group. The acetamide moiety is further substituted with a 3-(trifluoromethyl)phenyl ring. This structural architecture combines the electron-deficient trifluoromethyl group with the heterocyclic benzimidazole system, which is known for its pharmacological versatility in antimicrobial, anticancer, and enzyme-inhibitory applications .

The compound’s molecular formula is C₁₆H₁₁F₃N₃OS, with a molecular weight of 357.34 g/mol. Its IUPAC name confirms the substitution pattern: the benzimidazole ring is unsubstituted except for the sulfanyl linkage, while the phenyl group at the acetamide terminus carries a trifluoromethyl group at the meta position .

Eigenschaften

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c17-16(18,19)10-4-3-5-11(8-10)20-14(23)9-24-15-21-12-6-1-2-7-13(12)22-15/h1-8H,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJLBSXBDXJZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzimidazole ring.

    Attachment of Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of Acetamide Moiety: The final step involves the acylation of the amine group with an acetic acid derivative to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.

Vergleich Mit ähnlichen Verbindungen

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

  • Structural Differences : W1 replaces the trifluoromethylphenyl group with a 2,4-dinitrophenyl substituent and introduces an additional benzamide linkage.
  • W1 demonstrated superior antimicrobial activity (MIC = 6.25 µg/mL against S. aureus) compared to analogues with weaker electron-withdrawing groups .
  • Synthesis: Prepared via nucleophilic substitution between benzimidazole-thiols and chloroacetamide intermediates, followed by recrystallization in ethanol .

2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

  • Structural Differences : A methoxy group at the 5-position of the benzimidazole ring introduces steric and electronic modulation.
  • Functional Impact : Methoxy substitution may enhance solubility or alter binding interactions in biological targets. This derivative is registered under CAS RN 356587-85-4 but lacks detailed bioactivity data in the available literature .

Heterocyclic Core Variations: Benzothiazole Analogues

Benzothiazole derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) , replace the benzimidazole core with a benzothiazole system.

  • Functional Impact : Despite structural similarity, compound 13 exhibited lower synthetic yield (19% ) under microwave-assisted conditions compared to benzimidazole derivatives, suggesting reduced reactivity of benzothiazole intermediates . Bioactivity data for benzothiazole analogues remain undisclosed in public records.

Arylacetamide Derivatives with Non-Benzimidazole Cores

2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structural Differences : Features a thiazole ring instead of benzimidazole and a 2-methylphenyl substituent.
  • Crystallographic studies confirm planar geometry, with intramolecular hydrogen bonds stabilizing the structure .

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structural Differences : A benzamide (rather than acetamide) backbone with an isopropoxy substituent.
  • Functional Impact : Flutolanil is a commercial fungicide targeting succinate dehydrogenase. The absence of a benzimidazole-thioether linkage highlights the critical role of the benzimidazole core in differentiating bioactivity mechanisms .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Highlights Synthesis Yield/Notes
2-(1H-Benzimidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide Benzimidazole 3-(Trifluoromethyl)phenyl Antimicrobial (data pending) Optimized via ethanol recrystallization
W1 (2,4-dinitrophenyl analogue) Benzimidazole 2,4-Dinitrophenyl MIC = 6.25 µg/mL (S. aureus) High yield (72%)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzothiazole Dual trifluoromethyl groups Undisclosed Low yield (19%) under microwave
Flutolanil Benzamide 3-Isopropoxy, 2-trifluoromethyl Fungicidal (succinate dehydrogenase) Commercial synthesis

Key Research Findings

Electron-Withdrawing Substituents : Nitro groups (as in W1) enhance antimicrobial potency compared to trifluoromethyl, likely due to increased electrophilicity .

Heterocyclic Core Influence : Benzimidazole derivatives generally exhibit higher synthetic yields and broader bioactivity than benzothiazole analogues, attributed to the NH group’s hydrogen-bonding capacity .

Trifluoromethyl Effects : The CF₃ group improves metabolic stability and lipophilicity, critical for membrane penetration in drug design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.